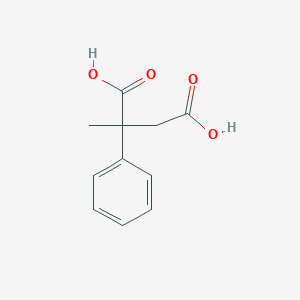

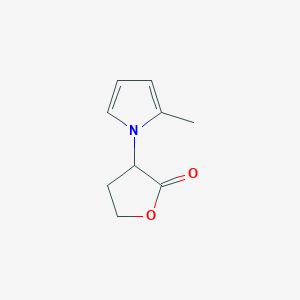

2-Methyl-2-piperidin-1-ylpropanenitrile

説明

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions that introduce different functional groups to the piperidine core. For instance, the asymmetric synthesis of 2-(1-aminoalkyl)piperidines using (-)-2-cyano-6-phenyloxazolopiperidine involves reduction and hydrogenolysis steps to yield the diamine product . Similarly, the synthesis of 2,6-diallylpiperidine carboxylic acid methyl ester, a chiral building block for piperidine alkaloids, is achieved through double asymmetric allylboration, aminocyclization, and carbamation . These methods could potentially be adapted for the synthesis of "2-Methyl-2-piperidin-1-ylpropanenitrile" by modifying the starting materials and reaction conditions to introduce the nitrile and methyl groups at the appropriate positions on the piperidine ring.

Molecular Structure Analysis

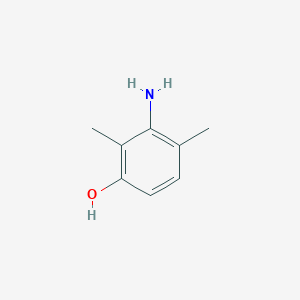

The molecular structure of piperidine derivatives is crucial for their reactivity and biological activity. The stereochemistry of the substituents on the piperidine ring can significantly influence the properties of the molecule. For example, the synthesis of trans-2,6-disubstituted piperidine alkaloids relies on the desymmetrization of a C2-symmetric precursor . The molecular structure of "2-Methyl-2-piperidin-1-ylpropanenitrile" would include a nitrile group, which is a planar, electron-withdrawing group that can affect the reactivity of the compound.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including condensations, additions, and cyclizations. The one-pot five-component synthesis of polysubstituted 2-piperidinones demonstrates the complexity of reactions that can be performed with piperidine derivatives . Additionally, the synthesis of piperidin-4-ylphosphinic acid analogues involves a Pudovik addition and Barton deoxygenation, highlighting the versatility of piperidine chemistry . These reactions could be relevant for further functionalization of "2-Methyl-2-piperidin-1-ylpropanenitrile".

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their functional groups. For instance, the presence of a nitrile group in "2-Methyl-2-piperidin-1-ylpropanenitrile" would contribute to its polarity and potential hydrogen bonding capabilities. The synthesis of donor-acceptor cyclopropanes and cyclobutanes to access piperidines indicates the importance of ring strain and electronic effects in determining the reactivity of these compounds . The electrochemical synthesis of 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans suggests that electrochemical methods could be used to synthesize or modify piperidine derivatives under mild conditions .

科学的研究の応用

Pharmacodynamics and Medical Applications

Tolperisone Analysis : Tolperisone, structurally related to piperidine derivatives, is reviewed for its pharmacodynamic effects and mechanism of action on sodium and calcium channels. This compound is evaluated for its applicability in managing skeletal muscle tone and related pains, indicating potential therapeutic applications of piperidine derivatives in muscle relaxation and pain management (Tekes, 2014).

Cardiovascular and Anti-Arrhythmic Activities : Research into nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, which shares a functional group with the target compound, highlights their cardiovascular activity and potential in electrochemical applications. Such studies indicate the relevance of piperidine derivatives in developing cardiovascular agents (Krauze et al., 2004). Additionally, specific piperidine-based compounds have been synthesized and evaluated for their anti-arrhythmic activity, suggesting potential in treating arrhythmias (Abdel‐Aziz et al., 2009).

Materials Science and Chemistry

Corrosion Inhibition : Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron surfaces, demonstrating their utility in protecting materials from corrosion. Such applications are significant for industrial processes and materials preservation (Kaya et al., 2016).

Chemical Synthesis : Research into the synthesis of complex organic compounds often involves piperidine derivatives as intermediates or catalysts, highlighting their role in facilitating various chemical transformations. For example, piperidine-based catalysts have been used in one-pot synthesis methods under ultrasound irradiation, showcasing their efficiency in organic synthesis processes (Mokhtary & Torabi, 2017).

Antimicrobial and Anticancer Research : Some piperidine derivatives exhibit significant antimicrobial and anticancer activities, making them valuable in the development of new therapeutic agents. Studies on polysubstituted 4H-pyran derivatives, involving piperidine as a catalyst, have shown potential against various human cancer cell lines, underscoring the importance of piperidine structures in medicinal chemistry (Hadiyal et al., 2020).

将来の方向性

While specific future directions for “2-Methyl-2-piperidin-1-ylpropanenitrile” were not found in the search results, research into piperidone analogs and related compounds continues to be an active area of study . These compounds have shown varied biological activity and serve as key precursors for many natural products and drug candidates .

特性

IUPAC Name |

2-methyl-2-piperidin-1-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-9(2,8-10)11-6-4-3-5-7-11/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSJLBUPRRXRDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90302328 | |

| Record name | 1-(1-cyano-1-methylethyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-piperidin-1-ylpropanenitrile | |

CAS RN |

2273-41-8 | |

| Record name | α,α-Dimethyl-1-piperidineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2273-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 150245 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002273418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC150245 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1-cyano-1-methylethyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide](/img/structure/B133646.png)

![(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B133676.png)

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate](/img/structure/B133681.png)